![molecular formula C17H12F2N2O3 B2796983 1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid CAS No. 1171627-79-4](/img/structure/B2796983.png)

1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

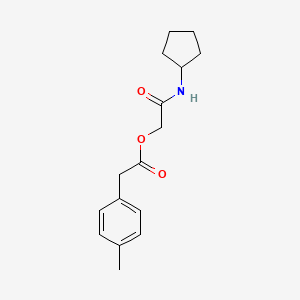

1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid is a chemical compound that has gained a lot of attention from the scientific community due to its potential use in various fields. This compound is also known as FMPP and is a member of the pyrazole family. The synthesis of FMPP is complex, but it has been successfully achieved through various methods. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : Various pyrazole compounds, including those with 4-fluorophenyl groups, have been synthesized using chalcones and hydrazine hydrate in the presence of aliphatic acids. These compounds were structurally characterized using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

Molecular Conformation : Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides indicate that methoxy/methyl-substituted phenyl groups are almost perpendicular to the pyrazoline ring, which is coplanar with the fluorophenyl ring, highlighting distinct geometric parameters (Köysal et al., 2005).

Chemical Reactions and Properties

Pyrazoline Derivative Synthesis : Synthesis of pyrazoline derivatives involves the preparation of compounds with specific spectral data (I.R., N.M.R., Mass) and is of interest due to their wide range of therapeutic activities. Such synthesis emphasizes the biological and pharmacological activities of these compounds (Dangar et al., 2014).

Generation of Nitrilimines : The generation of 1-aryl-3-methoxycarbonylnitrilimines through thermolysis of specific dihydroindazoles and their reactions with unsaturated hydrocarbons to yield pyrazolines or oxoalken-1-oic acid hydrazones has been demonstrated. This highlights the potential chemical versatility of such compounds in synthesizing varied products (Tomilov et al., 2011).

Applications in Imaging and Radiopharmaceuticals

- PET Radiotracer Synthesis : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of using such compounds as potential radiotracers for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Crystal Structure and Spectroscopic Evaluations

- Crystallographic Studies : Investigations into the crystal and molecular structures of pyrazole derivatives reveal insights into their bonding patterns, hydrogen bonding, and structural stability. These studies are crucial in understanding the properties and potential applications of these compounds (Wang et al., 2017).

Biological and Pharmacological Activities

- Antibacterial Activity : The synthesis and characterization of novel pyrazole derivatives, including fluoro-substituted variants, have shown promising antibacterial activities. This indicates their potential use in the development of new antibacterial agents (Rai et al., 2009).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O3/c18-12-3-1-11(2-4-12)10-24-15-9-21(20-16(15)17(22)23)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSCEILSPRZCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CN(N=C2C(=O)O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796910.png)

![3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2796911.png)

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)

![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2796919.png)

![N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B2796920.png)